molecular formula C29H20N2O5S B2768733 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-29-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2768733
CAS No.: 441290-29-5
M. Wt: 508.55
InChI Key: GUBSSQMCKPXWTE-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of anthracene, indoline, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions using reagents like potassium permanganate or chromium trioxide can yield 9,10-dioxo-9,10-dihydroanthracene.

    Synthesis of the Indoline Derivative: Indoline can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine to form indolin-1-ylsulfonyl derivatives.

    Coupling Reaction: The final step involves coupling the anthracene derivative with the indoline sulfonyl derivative using amide bond formation techniques. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Automation: Utilizing automated synthesis equipment to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl groups.

    Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield hydroxy derivatives, while substitution reactions could introduce various functional groups onto the benzamide or sulfonyl moieties.

Scientific Research Applications

Chemistry

In chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as organic semiconductors or photoreactive materials.

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: Lacks the indoline sulfonyl group, which might reduce its biological activity.

    4-(indolin-1-ylsulfonyl)benzamide: Lacks the anthracene moiety, which could affect its chemical reactivity and interaction with molecular targets.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O5S/c32-27-21-7-2-3-8-22(21)28(33)26-23(27)9-5-10-24(26)30-29(34)19-12-14-20(15-13-19)37(35,36)31-17-16-18-6-1-4-11-25(18)31/h1-15H,16-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSSQMCKPXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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